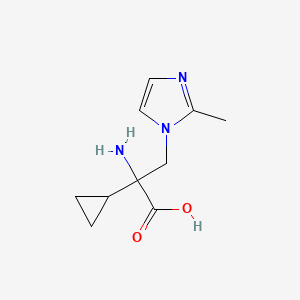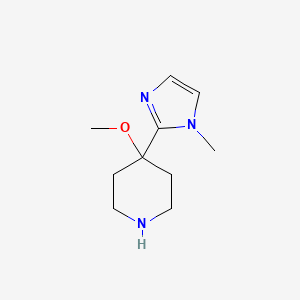
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a methoxy group and an imidazole ring. The presence of the imidazole ring, a five-membered heterocyclic moiety, imparts unique chemical and biological properties to the compound. Imidazole derivatives are known for their broad range of applications in medicinal chemistry, including antibacterial, antifungal, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions typically require a polar solvent and a catalyst to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The imidazole ring is particularly reactive due to the presence of nitrogen atoms, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme activity and protein interactions. In medicine, it has potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties . Additionally, the compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. This interaction disrupts essential biochemical pathways, leading to the compound’s therapeutic effects . The piperidine ring enhances the compound’s binding affinity and selectivity for its targets, making it a potent bioactive molecule.
Comparación Con Compuestos Similares
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and omeprazole . While these compounds share the imidazole ring, they differ in their substituents and overall structure, leading to variations in their biological activity and therapeutic applications. For instance, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The unique combination of the methoxy group and piperidine ring in this compound distinguishes it from these compounds and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-methoxy-4-(1-methylimidazol-2-yl)piperidine |
InChI |
InChI=1S/C10H17N3O/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10/h7-8,11H,3-6H2,1-2H3 |
Clave InChI |
GEVNPNLPUFXKGE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2(CCNCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)
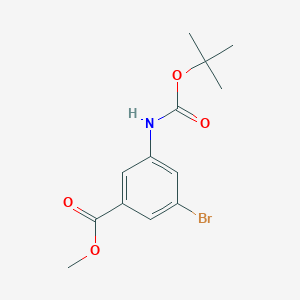

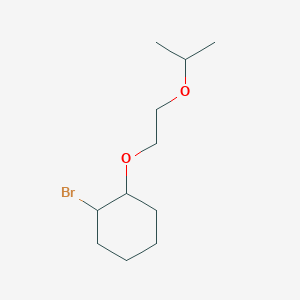
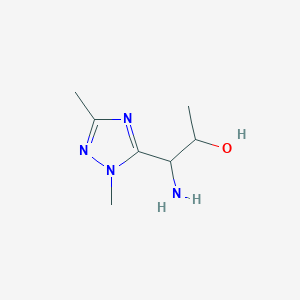
amine hydrochloride](/img/structure/B13494312.png)
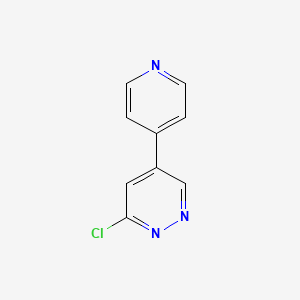
![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)

